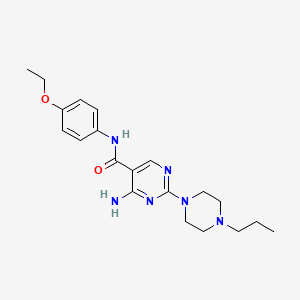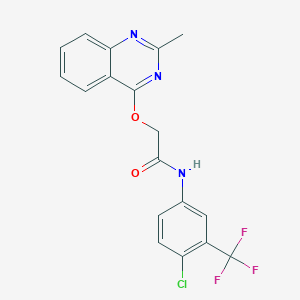![molecular formula C24H24ClN3O3 B14963937 9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963937.png)
9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound featuring a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, methyl, and phenyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline derivative, followed by the introduction of the spiro diazinane moiety through a cyclization reaction. The final step often involves chlorination to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity
Medicine
In medicine, 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is investigated for its potential therapeutic effects. Its unique structure and reactivity may lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-3-phenyl-1,2,3,4-tetrahydroquinoline: A simpler quinoline derivative with similar structural features.
Chloroquinoline derivatives: Compounds with a chloro group attached to the quinoline ring, similar to the target compound.
Spiro diazinane derivatives: Compounds with a spiro diazinane structure, similar to the target compound.
Uniqueness
The uniqueness of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its combination of functional groups and spiro structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C24H24ClN3O3 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
9-chloro-1',3'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C24H24ClN3O3/c1-26-21(29)24(22(30)27(2)23(26)31)14-17-8-9-18(25)13-19(17)28-11-10-16(12-20(24)28)15-6-4-3-5-7-15/h3-9,13,16,20H,10-12,14H2,1-2H3 |
Clé InChI |
TYEXNKPJGRQRIV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14963855.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14963861.png)
![4-(2,5-dimethoxyphenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14963871.png)
![4-({[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14963872.png)
methanone](/img/structure/B14963878.png)
![4-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14963881.png)


![N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B14963898.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14963908.png)
![ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14963930.png)
![ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14963944.png)


